1-(Pentafluorophenyl)-1-phenyl-difluoromethane

Übersicht

Beschreibung

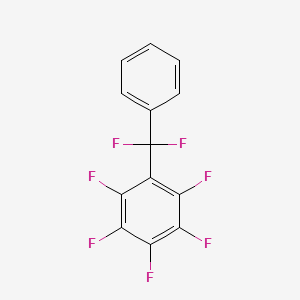

1-(Pentafluorophenyl)-1-phenyl-difluoromethane is an organofluorine compound characterized by the presence of both pentafluorophenyl and phenyl groups attached to a difluoromethane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-1-phenyl-difluoromethane typically involves the reaction of pentafluorophenyl lithium with phenyl difluoromethyl ketone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

C6F5Li+C6H5COCF2H→C6F5C(CF2H)(C6H5

Biologische Aktivität

1-(Pentafluorophenyl)-1-phenyl-difluoromethane, with the CAS number 38845-74-8, is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by multiple fluorine substituents, suggests possible interactions with biological systems that merit exploration.

Chemical Structure and Properties

The molecular formula for this compound is C13H8F5. Its structure includes a pentafluorophenyl group and a difluoromethyl group, which contribute to its distinctive chemical properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making fluorinated compounds interesting candidates for drug development.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Fluorinated aromatic compounds have been studied for their ability to inhibit cancer cell proliferation. The unique electronic properties imparted by fluorine may enhance interactions with cellular targets.

The biological activity of this compound likely stems from its ability to interact with specific biomolecular targets. These interactions may involve:

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.

- Receptor Modulation : The compound may influence receptor activity, potentially affecting signal transduction pathways involved in various physiological processes.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research on fluorinated compounds provides insights into its potential applications:

- Antimicrobial Studies : A study exploring the antimicrobial effects of various fluorinated compounds found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting a similar potential for this compound .

- Anticancer Activity : Research on fluoroaromatic compounds indicated that they can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarities between these compounds and this compound suggest it may exhibit comparable effects .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Fluorinated Stationary Phases in Chromatography

The incorporation of pentafluorophenyl groups into stationary phases has been shown to enhance the selectivity and retention of small polar analytes during chromatographic separation. This is attributed to improved dipole interactions and π-π stacking, which facilitate better separation of basic compounds. Studies have demonstrated that these fluorinated phases yield more robust analytical methods with higher reliability for various analytes.

Material Science

Single-Chain Polymer Nanoparticles (SCNPs)

1-(Pentafluorophenyl)-1-phenyl-difluoromethane is utilized in the synthesis of SCNPs, which serve as platforms for protein mimicry. These nanoparticles are created through intramolecular thiol-Michael addition crosslinking and can be functionalized post-formation to achieve water solubility and diverse functionalities. This application is particularly significant for controlled delivery of therapeutics or imaging agents, enhancing the efficacy of drug delivery systems.

Fluorinated Macrocycles

The compound plays a role in the synthesis of fluorinated macrocycles, which exhibit unique electronic and magnetic properties due to the presence of fluorine atoms. These materials are explored for their potential applications in advanced electronic devices and sensors, where their enhanced solubility and stability are advantageous.

Medicinal Chemistry

Synthesis of Pyrrole-Based Compounds

this compound is involved in electrophilic substitution reactions that lead to the synthesis of pyrrole derivatives, which are crucial in developing chemotherapeutic agents. The method allows for high yields and selectivity, facilitating the creation of compounds that can be further modified for pharmaceutical applications.

Organic Synthesis

Pentafluorophenyl Boron Reagents

The compound is also significant in organic synthesis as a precursor for pentafluorophenyl boron reagents. These reagents are versatile tools for forming bonds in complex heterocyclic and aromatic compounds through cyclization reactions. Their efficiency in creating diverse structures makes them valuable in synthetic organic chemistry.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Chromatographic stationary phases | Enhanced selectivity and retention for polar analytes |

| Material Science | Single-chain polymer nanoparticles (SCNPs) | Effective drug delivery systems with adjustable functionalities |

| Medicinal Chemistry | Synthesis of pyrrole derivatives | High yield and selectivity in creating chemotherapeutic agents |

| Organic Synthesis | Pentafluorophenyl boron reagents | Efficient bond formation for complex structures |

Eigenschaften

IUPAC Name |

1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQSUTUIPHIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.